C19H26F3N3O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a member of the diazaspiroheptane family, characterized by its unique spirocyclic structure and the presence of trifluoropropyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(hydroxymethyl)-3-phenyl-N-propan-2-yl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide involves several key steps:
Formation of the Spirocyclic Core: The spirocyclic core is typically formed through a cyclization reaction involving a diaza compound and a suitable electrophile.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via a nucleophilic substitution reaction using a trifluoropropyl halide.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(hydroxymethyl)-3-phenyl-N-propan-2-yl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted trifluoropropyl derivatives.
Scientific Research Applications
(2R,3R)-2-(hydroxymethyl)-3-phenyl-N-propan-2-yl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(hydroxymethyl)-3-phenyl-N-propan-2-yl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those involved in inflammation and pain signaling.
Comparison with Similar Compounds
(2R,3R)-2-(hydroxymethyl)-3-phenyl-N-propan-2-yl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide: can be compared with other similar compounds, such as:
(2S,3S)-2-(hydroxymethyl)-N-isopropyl-3-phenyl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide: Similar structure but different stereochemistry.
T6323810: Another compound with a similar spirocyclic core but different substituents.
The uniqueness of (2R,3R)-2-(hydroxymethyl)-3-phenyl-N-propan-2-yl-1-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptane-6-carboxamide lies in its specific stereochemistry and the presence of the trifluoropropyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H26F3N3O2 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H26F3N3O2/c1-18(2,12-24(3)4)11-23-17(27)13-8-16(26)25(10-13)15-7-5-6-14(9-15)19(20,21)22/h5-7,9,13H,8,10-12H2,1-4H3,(H,23,27) |
InChI Key |
LFCGHACAQHWVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1CC(=O)N(C1)C2=CC=CC(=C2)C(F)(F)F)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.